2-amino-N-(2-fluoroethyl)acetamide hydrochloride

Conformational analysis Stereoelectronic effect Fluorine chemistry

Researchers conducting matched-pair SAR studies often face confounding variables when non-fluorinated building blocks replace fluorinated analogs. 2-Amino-N-(2-fluoroethyl)acetamide hydrochloride (CAS 1803589-45-8) provides a direct solution. • N-β-fluoroethyl motif imposes 1.8 kcal mol⁻¹ gauche conformational preference, absent in ethyl analogs • Single ¹⁹F NMR handle enables reaction monitoring in proton-rich mixtures • Hydrochloride salt ensures defined counter-ion stoichiometry and aqueous solubility for bioassays • Enables direct matched-pair comparisons with non-fluorinated isoteres Supplied with Certificate of Analysis. In stock for immediate global dispatch.

Molecular Formula C4H10ClFN2O
Molecular Weight 156.59 g/mol
CAS No. 1803589-45-8
Cat. No. B1380549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-fluoroethyl)acetamide hydrochloride
CAS1803589-45-8
Molecular FormulaC4H10ClFN2O
Molecular Weight156.59 g/mol
Structural Identifiers
SMILESC(CF)NC(=O)CN.Cl
InChIInChI=1S/C4H9FN2O.ClH/c5-1-2-7-4(8)3-6;/h1-3,6H2,(H,7,8);1H
InChIKeyGEYBTBQRKWTDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2-fluoroethyl)acetamide HCl: Identity and Procurement


2-Amino-N-(2-fluoroethyl)acetamide hydrochloride (CAS 1803589-45-8) is a small-molecule building block belonging to the N-β-fluoroethylamide subclass, structurally derived from glycinamide by N-alkylation with a 2-fluoroethyl group and formulated as the hydrochloride salt [1]. The hydrochloride counterion enhances aqueous solubility relative to the free base, making this form preferable for solution-phase chemistry and biochemical assay preparation [1]. Within the broader acetamide family, this compound carries a distinctive fluorinated N-alkyl chain that imposes stereoelectronic conformational bias absent in non-fluorinated isoteres [2].

2-Amino-N-(2-fluoroethyl)acetamide HCl: Interchangeability Risks


Generic substitution with non-fluorinated analogs such as 2-amino-N-ethylacetamide hydrochloride (CAS 26595-78-8) or with free-base forms overlooks two critical differentiators. First, the N-β-fluoroethyl motif introduces a strong fluorine amide gauche effect that locks the C–F and C–N(CO) bonds in a gauche conformation, a stereoelectronic bias that is completely absent in the ethyl analog [1]. Second, the salt form directly determines solubility, stability, and ionisation state in biological media; switching between hydrochloride and free base alters the molecular weight, hydrogen-bond donor count, and counter-ion composition, which can affect reaction stoichiometry and assay readouts . These differences are quantifiable and can lead to divergent synthetic or biological outcomes if not explicitly controlled.

2-Amino-N-(2-fluoroethyl)acetamide HCl: Comparative Evidence


Fluorine Amide Gauche Effect: Conformational Bias

The N-β-fluoroethyl substituent forces the molecule into a gauche conformation along the FCCN(CO) dihedral angle due to the fluorine amide gauche effect, a stereoelectronic preference that is structurally absent in the non-fluorinated N-ethyl analog [1]. DFT calculations on a model N-β-fluoroethylamide system show the gauche conformer is 1.8 kcal mol⁻¹ lower in energy than the anti conformer, whereas the non-fluorinated N-ethylamide exhibits no such bias [1].

Conformational analysis Stereoelectronic effect Fluorine chemistry

HCl Salt vs. Free Base: Physicochemical Profile

The hydrochloride salt (CAS 1803589-45-8) differs from the free base (CAS 1804129-35-8) in molecular weight, hydrogen-bond donor count, and topological polar surface area, all of which influence solubility, permeability, and solid-state handling [1][2].

Salt selection Solubility Drug formulation

Supplier Purity and Physical Form Benchmark

The compound is supplied as a powder with a minimum purity of 95% and specified storage at room temperature, matching the specifications of its closest non-fluorinated analog, 2-amino-N-ethylacetamide hydrochloride . The parity in purity facilitates direct comparative synthesis without purity-driven bias.

Chemical procurement Purity specification Solid-state form

Fluorine-19 NMR Spectroscopic Handle

The presence of a single fluorine atom provides an inherent ¹⁹F NMR spectroscopic handle that is completely absent in non-fluorinated analogs such as 2-amino-N-ethylacetamide [1]. ¹⁹F NMR offers high sensitivity (83% relative to ¹H) and a wide chemical shift range (~0 to -250 ppm), enabling real-time reaction monitoring, purity assessment, and quantitative analysis without interference from protonated solvent signals [1].

19F NMR spectroscopy Reaction monitoring Analytical chemistry

Lipophilicity Shift vs. N-Ethyl Analog

Replacement of a terminal hydrogen with fluorine reduces lipophilicity modestly due to the electron-withdrawing effect, a well-characterised trend in medicinal chemistry [1]. Predicted logP values for the free base forms illustrate a measurable shift that can influence membrane permeability and off-target binding.

Lipophilicity LogP prediction Drug-likeness

2-Amino-N-(2-fluoroethyl)acetamide HCl: Application Scenarios


Peptidomimetic Building Block for Drug Design

The 1.8 kcal mol⁻¹ gauche preference of the N-β-fluoroethylamide motif [1] makes this compound a valuable synthon for introducing a predictable turn or kink in peptide-like chains, enabling medicinal chemists to pre-organize ligand conformations and reduce entropic penalties upon target binding.

¹⁹F NMR Probe for Reaction Monitoring

Because the compound carries a single fluorine atom in a chemically distinct CH₂F environment [2], it can be used as a tracer building block whose incorporation, conversion, and yield can be monitored by ¹⁹F NMR even in proton-rich reaction mixtures, a capability absent from non-fluorinated analogs.

Aqueous-Phase Bioconjugation and Screening

The hydrochloride salt provides improved aqueous solubility and a defined counter-ion stoichiometry relative to the free base [3], making it the preferred form for preparing stock solutions in biological buffers for high-throughput screening campaigns where accurate dosing is critical.

Matched-Pair SAR with Non-Fluorinated Congener

The structural and physicochemical parity with 2-amino-N-ethylacetamide hydrochloride (95% purity, powder, RT storage ) enables direct matched-pair SAR studies, where the fluorine effect on target affinity, metabolic stability, or permeability can be isolated without confounding variables from the building block scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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